Home > Products > Screening Compounds P133882 > Rilpivirine Fumarate Salt
Rilpivirine Fumarate Salt - 877817-88-4

Rilpivirine Fumarate Salt

Catalog Number: EVT-3079267
CAS Number: 877817-88-4
Molecular Formula: C48H40N12O4
Molecular Weight: 848.928
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rilpivirine is a diarylpyrimidine derivative classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). [, , , , ] It plays a crucial role in HIV research as a potent antiretroviral agent. [, , ] Rilpivirine inhibits the reverse transcriptase enzyme of HIV, preventing the virus from replicating within human cells. [, , , ]

Tenofovir Alafenamide Fumarate

  • Compound Description: Tenofovir alafenamide fumarate is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) that is structurally related to adenosine monophosphate. This compound is used in combination with emtricitabine and rilpivirine to treat HIV infection. [, , , , , , , , , , , ] Once administered, tenofovir alafenamide fumarate is metabolized to tenofovir, which then competes with natural deoxyribonucleosides for incorporation into the growing viral DNA chain. This competition ultimately inhibits the activity of HIV reverse transcriptase and results in early chain termination, thus interfering with viral replication. [, , ] Tenofovir alafenamide fumarate has a more favorable lipid profile compared to tenofovir disoproxil fumarate and is associated with less bone mineral density loss. [, , , ]
  • Relevance: Tenofovir alafenamide fumarate is often discussed in the context of combination therapies that include rilpivirine fumarate salt. These combination therapies are commonly used as a fixed-dose, single-tablet regimen for treating HIV-1 infection. [, , , , , , , , , , , ]

Emtricitabine

  • Compound Description: Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI) that acts as a cytidine analog. [] Like rilpivirine fumarate salt, it is used to treat HIV infection. [, , , , , , , , , , , , , ] Emtricitabine inhibits HIV reverse transcriptase by competing with natural deoxyribonucleosides for incorporation into the growing viral DNA chain, leading to chain termination and suppression of viral replication. [, ]
  • Relevance: Emtricitabine is commonly found in combination therapies alongside rilpivirine fumarate salt and tenofovir disoproxil fumarate or tenofovir alafenamide fumarate. These combinations are frequently administered as a fixed-dose, single-tablet regimen in the treatment of HIV-1 infection. [, , , , , , , , , , , , , ]

Tenofovir Disoproxil Fumarate

  • Compound Description: Tenofovir disoproxil fumarate is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) that is an analog of adenosine monophosphate. [, , , , , , , , , ] Similar to rilpivirine fumarate salt, this compound is utilized in the treatment of HIV infection. [, , , , , , , , ] Upon administration, it is converted to tenofovir, which then competes with natural substrates for incorporation into the growing viral DNA chain, ultimately resulting in the inhibition of HIV reverse transcriptase. [, , ] When compared to tenofovir alafenamide, tenofovir disoproxil fumarate is associated with less favorable bone and renal safety profiles. [, , ]
  • Relevance: Tenofovir disoproxil fumarate is frequently discussed alongside rilpivirine fumarate salt in the context of combination therapies. These combinations are often employed as a fixed-dose, single-tablet regimen for the treatment of HIV-1 infection. [, , , , , , , , ]

Efavirenz

  • Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents to treat HIV-1 infection. [, , , ] Like rilpivirine fumarate salt, efavirenz binds to HIV reverse transcriptase and blocks RNA and DNA-dependent polymerase activity. [, ] Compared to rilpivirine, efavirenz has been associated with a less favorable safety and tolerability profile. [, ]
  • Relevance: Efavirenz is often investigated as a comparative treatment option to rilpivirine fumarate salt in combination regimens for HIV-1 treatment. Studies have examined the efficacy, safety, and tolerability of efavirenz-based regimens versus rilpivirine fumarate salt -based regimens in both treatment-naïve and treatment-experienced populations. [, , , ]

Dolutegravir

  • Compound Description: Dolutegravir is an integrase strand transfer inhibitor (INSTI) used in combination with other antiretroviral drugs to treat HIV-1 infection. []
  • Relevance: A study found that switching to a two-drug regimen of dolutegravir with rilpivirine from a tenofovir disoproxil fumarate-containing three-drug regimen was associated with significant improvements in bone mineral density and bone turnover markers, suggesting a potential benefit for bone health in individuals with HIV. [] This finding implies a potential for combined use of dolutegravir and rilpivirine fumarate salt in regimens for managing HIV while addressing bone health concerns.

Doravirine

  • Compound Description: Doravirine, similar to rilpivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in combination with other antiretroviral drugs for the treatment of HIV-1 infection. [, ]
  • Relevance: Doravirine is considered structurally related to rilpivirine fumarate salt as they belong to the same class of antiretroviral drugs, NNRTIs, and share a similar mechanism of action by targeting HIV reverse transcriptase. [, ]

Bedaquiline Fumarate Salt

  • Compound Description: Bedaquiline fumarate salt is a medication used in the treatment of multi-drug resistant tuberculosis (MDR-TB). It inhibits mycobacterial ATP synthase, an enzyme essential for energy production in Mycobacterium tuberculosis. [, ]
  • Relevance: While not directly indicated for HIV treatment, bedaquiline fumarate shares a common structural element with rilpivirine fumarate salt: the presence of a fumarate salt. This similarity highlights the use of fumarate salts in pharmaceutical formulations to enhance the solubility and stability of drug molecules. [, ]

Fumarate

  • Compound Description: Fumarate is a dicarboxylic acid anion and an intermediate in the citric acid cycle. This molecule is involved in crucial metabolic processes that provide energy for various cellular functions. [, , ]
  • Relevance: Fumarate is the counterion present in rilpivirine fumarate salt, and it plays a vital role in the pharmaceutical properties of the drug. Studies have investigated the potential of fumarate itself as a therapeutic agent. For instance, research indicates that fumarate exhibits antihypertensive effects and can mitigate renal injury in experimental models of hypertension. [, ] While the mechanisms underlying these effects are not fully understood, it is believed that they may involve alterations in L-arginine metabolism, nitric oxide production, and oxidative stress pathways. [, ]

Salbutamol Fumarate

  • Compound Description: Salbutamol fumarate is a novel drug salt of salbutamol, a medication commonly used to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). [] The fumarate salt form of salbutamol exhibits enhanced stability and improved solubility in aqueous solutions compared to the original salbutamol drug, broadening its potential applications. []
  • Relevance: The development of salbutamol fumarate highlights the versatility of fumarate as a counterion in pharmaceutical formulations. Similar to rilpivirine fumarate salt, the incorporation of fumarate in salbutamol fumarate results in a drug salt with desirable stability and solubility properties. []

Dimethyl Fumarate

  • Compound Description: Dimethyl fumarate (DMF) is an FDA-approved antioxidant and anti-inflammatory agent primarily used to treat multiple sclerosis. [, ] This compound exerts its effects by activating Nrf2, a transcription factor involved in cellular defense mechanisms against oxidative stress and inflammation. [, ] DMF has demonstrated beneficial effects in preclinical models of cardiorenal anemia syndrome, improving survival, reducing blood pressure, and ameliorating cardiac and renal damage. [, ]
  • Relevance: While not directly structurally related to rilpivirine fumarate salt, dimethyl fumarate shares the presence of a fumarate moiety. This connection underscores the pharmaceutical relevance of fumarate-containing compounds, emphasizing their potential in diverse therapeutic areas. [, ]
Synthesis Analysis

Methods and Technical Details

The synthesis of Rilpivirine Fumarate Salt typically involves several key steps:

  1. Starting Materials: The synthesis begins with (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile.
  2. Reaction Conditions: These substances are reacted in acetonitrile under reflux conditions, promoting the formation of Rilpivirine through a series of nucleophilic substitutions and cyclization reactions.
  3. Fumarate Formation: The final step involves neutralizing Rilpivirine with fumaric acid to form the fumarate salt, which enhances solubility and stability for pharmaceutical applications .

Industrial production methods mirror these laboratory techniques but are scaled up to ensure high purity and consistency, adhering to strict pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

Rilpivirine Fumarate Salt has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure can be represented as follows:

  • Chemical Structure:
     E 4 4 4 2 cyanovinyl 2 6 dimethylphenylamino pyrimidin 2 yl amino benzonitrile\text{ E 4 4 4 2 cyanovinyl 2 6 dimethylphenylamino pyrimidin 2 yl amino benzonitrile}

The compound features a pyrimidine ring fused with an aromatic system, which is crucial for its interaction with the reverse transcriptase enzyme. The molecular geometry allows for specific binding interactions that inhibit viral replication effectively.

Chemical Reactions Analysis

Reactions and Technical Details

Rilpivirine Fumarate Salt can undergo various chemical reactions:

  • Oxidation: This process may involve adding oxygen or removing hydrogen, potentially yielding hydroxylated derivatives.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, leading to deoxygenated products.
  • Substitution: Functional groups can be replaced under nucleophilic conditions, resulting in diverse derivatives.

Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions are typically conducted under controlled laboratory conditions to yield desired products efficiently .

Mechanism of Action

Process and Data

Rilpivirine Fumarate Salt acts primarily as an inhibitor of the reverse transcriptase enzyme associated with HIV-1. Its mechanism involves:

  1. Binding: The compound binds non-competitively to reverse transcriptase.
  2. Inhibition: This binding prevents the conversion of viral RNA into DNA, thereby obstructing the replication cycle of HIV.
  3. Pharmacokinetics: It exhibits absorption-limited kinetics, leading to sustained plasma concentrations that are effective against viral replication over time .

In laboratory studies, Rilpivirine has demonstrated a dose-dependent reduction in viral load in animal models.

Physical and Chemical Properties Analysis

Properties and Relevant Data

Rilpivirine Fumarate Salt possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The fumarate salt form enhances stability compared to the free base, making it suitable for long-term storage.

The melting point is generally around 140–145 °C, indicating good thermal stability for pharmaceutical formulations .

Applications

Scientific Uses

Rilpivirine Fumarate Salt is primarily used in clinical settings as part of antiretroviral therapy for HIV infection. Its applications include:

  • Treatment Regimens: It is often combined with other antiretroviral agents to enhance efficacy and reduce the risk of resistance.
  • Research Studies: Ongoing research continues to explore its effectiveness against various HIV strains and potential use in combination therapies with other classes of antiretrovirals.

Additionally, studies are being conducted to evaluate its long-term effects on viral load suppression and patient adherence to treatment regimens .

Synthesis and Structural Optimization of Rilpivirine Fumarate Salt

Synthetic Pathways for Diarylpyrimidine Derivatives

Rilpivirine fumarate salt (C~26~H~22~N~6~·C~4~H~4~O~4~) is synthesized via a multi-step route focused on constructing its diarylpyrimidine (DAPY) core. The primary pathway involves a nucleophilic aromatic substitution (S~N~Ar) reaction between 4-chloro-2-cyanopyrimidine intermediates and aromatic amines. Key steps include [1]:

  • Intermediate Synthesis: 4-(4-Amino-2,6-dimethylphenyl)but-3-en-2-one is condensed with guanidine hydrochloride to form the pyrimidine core.
  • Coupling Reaction: The chloropyrimidine intermediate reacts with 4-aminobenzonitrile derivatives under basic conditions (e.g., K~2~CO~3~) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 80–100°C.
  • Salt Formation: Crude rilpivirine free base is dissolved in ethanol or acetone, combined with stoichiometric fumaric acid, and crystallized under controlled cooling.

Table 1: Optimization Parameters for Rilpivirine Synthesis

Reaction StepKey VariablesOptimal ConditionsYield Impact
Pyrimidine FormationSolvent polarity, temperatureDMSO, 90°CIncreases yield by 15–20%
Aromatic SubstitutionBase (K~2~CO~3~ vs. Cs~2~CO~3~)K~2~CO~3~ (2.5 equiv)Minimizes byproducts
CrystallizationSolvent (ethanol vs. isopropanol)Ethanol with slow cooling (0.5°C/min)Enhances purity to >99%

Alternative routes utilize microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >85% [1] [6].

Role of Fumarate Counterion in Stabilization and Bioavailability

The fumarate counterion critically influences rilpivirine’s physicochemical properties through ionic interactions and hydrogen bonding. Comparative studies reveal [5] [7]:

  • Enhanced Solubility: Fumarate salt exhibits 3.2-fold higher aqueous solubility (0.24 mg/mL) than the hydrochloride salt due to lower lattice energy in its crystal structure.
  • pH-Dependent Stability: Fumarate forms a stable co-crystal structure with rilpivirine’s aminopyrimidine group, resisting degradation at gastric pH (1.0–3.5). Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months.
  • Bioavailability Mechanism: The salt dissociates in intestinal fluid, releasing the free base for absorption. Fumarate’s dicarboxylate structure enables supersaturation maintenance in the duodenum, increasing C~max~ by 40% versus free base formulations [5].

X-ray powder diffraction (XRPD) confirms that fumarate ions occupy channels within the rilpivirine crystal lattice, forming bifurcated hydrogen bonds with protonated nitrogen atoms (N-H···O=C interactions) [5].

Structure-Activity Relationships (SAR) of Rilpivirine Analogues

Systematic modifications to rilpivirine’s structure identify critical pharmacophore elements required for potency against HIV reverse transcriptase (RT) mutants [3] [6] [8]:

Pyrimidine Core

  • Cyanovinyl Group: Essential for π-π stacking with Trp229 (RT binding pocket). Replacement with nitro (-NO~2~) reduces potency against Y181C mutant by 8-fold.
  • 4-Amino Group: Hydrogen bonds to Lys101 backbone. Methylation decreases activity against K103N mutant (EC~50~ shift from 0.4 nM to 2.3 nM) [6].

Benzonitrile Domain

  • Nitrile Orientation: The para-cyano group engages in hydrophobic interactions with Pro236. Meta-substitution abolishes activity against E138K.
  • Ring Flexibility: Analogues with rigid bicyclic systems (e.g., naphthalene) show reduced torsional adaptability, decreasing efficacy against Y188L by 13-fold [3] [8].

Table 2: Activity of Rilpivirine Analogues Against Clinically Relevant RT Mutants

Structural ModificationEC~50~ (nM) vs. Wild TypeEC~50~ (nM) vs. E138KEC~50~ (nM) vs. Y181C
Rilpivirine (Reference)0.4 ± 0.021.1 ± 0.10.9 ± 0.05
5-Nitro-pyrimidine variant0.6 ± 0.032.8 ± 0.36.8 ± 0.5*
Purine-core analogue1.2 ± 0.14.2 ± 0.3*1.3 ± 0.1
Meta-cyano aniline analogue8.4 ± 0.7*>50*>50*

*Significant activity loss (>5-fold change) [3] [6]

Crystallographic Studies on Salt Formation Mechanisms

Single-crystal X-ray diffraction (SCXRD) and solid-state nuclear magnetic resonance (ssNMR) elucidate the molecular packing and proton transfer in rilpivirine fumarate salts [1] [5]:

  • Protonation Site: ¹⁵N-ssNMR confirms protonation occurs at the pyrimidine N1 position (δ~N~ = −290 ppm), not the aniline nitrogen.
  • Co-crystal vs. Salt Behavior: Fumarate’s ΔpKa (pKa~base~ − pKa~acid~ = 9.8 − 4.4 ≈ 5.4) favors salt formation. However, polymorph screening reveals:
  • Form I: Pure salt (protonated rilpivirine with fumarate dianion).
  • Form II/III: Co-crystals with partial proton transfer, stabilized by N-H···O and O-H···N bonds [5].
  • Hydrogen-Bonding Network: Fumarate bridges two rilpivirine cations via carboxylate-carboxylate dimers, creating a layered structure with 3.09 Å interplanar spacing. This arrangement enhances thermal stability (decomposition point: 285°C vs. 240°C for free base) [1].

Polymorph-Specific Properties:

  • Form I: Triclinic P1̄ space group; density = 1.402 g/cm³.
  • Form II: Monoclinic P2~1~/c; exhibits higher solubility due to weaker lattice energy [5].

Properties

CAS Number

877817-88-4

Product Name

Rilpivirine Fumarate Salt

IUPAC Name

(E)-but-2-enedioic acid;4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile

Molecular Formula

C48H40N12O4

Molecular Weight

848.928

InChI

InChI=1S/C22H18N6.C4H4O4/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19;5-3(6)1-2-4(7)8/h3-9,11-13H,1-2H3,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1+

InChI Key

WVICUHSQEUSJKY-KAMXONIKSA-N

SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N.C(=CC(=O)O)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.